An In-depth Technical Guide to Pyridine-3-sulfinic Acid
An In-depth Technical Guide to Pyridine-3-sulfinic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfinic acid is a heterocyclic organic compound that holds considerable interest within the realms of medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile conferred by the nitrogen heteroatom, while the sulfinic acid functional group provides a versatile handle for synthetic transformations. This guide offers a detailed exploration of its structure, properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in research and development.
Part 1: Molecular Structure and Properties
Pyridine-3-sulfinic acid is characterized by a pyridine ring substituted at the 3-position with a sulfinic acid group (-SO₂H). The pyridine ring is an aromatic hexagon composed of five carbon atoms and one nitrogen atom. The numbering of the ring atoms begins at the nitrogen (position 1) and proceeds clockwise.
The sulfinic acid functional group is the sulfur analogue of a carboxylic acid, with a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (as a hydroxyl group), and single-bonded to the carbon at the 3-position of the pyridine ring.
Caption: 2D structure of Pyridine-3-sulfinic acid.
Physicochemical Properties
A summary of the key physicochemical properties of pyridine-3-sulfinic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | N/A |
| Molecular Weight | 159.16 g/mol | [1] |
| CAS Number | 636-73-7 | [2] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water | [1][4][5] |
| pKa | -2.30 ± 0.18 (Predicted) | [5] |
Part 2: Synthesis of Pyridine-3-sulfinic Acid
The synthesis of pyridine-3-sulfinic acid can be achieved through various routes, with a common and effective method involving the reduction of pyridine-3-sulfonyl chloride. This precursor is generally more stable and accessible.
Synthetic Scheme: Reduction of Pyridine-3-sulfonyl Chloride
The reduction of the sulfonyl chloride to the corresponding sulfinic acid is a critical step. A variety of reducing agents can be employed, with sodium sulfite being a common choice due to its mildness and selectivity.
Causality Behind Experimental Choices: The choice of sodium sulfite is predicated on its ability to selectively reduce the sulfonyl chloride without affecting the aromatic pyridine ring. The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the sulfite salt and the sulfonyl chloride starting material. The pH of the reaction is often maintained in the neutral to slightly basic range to ensure the nucleophilicity of the sulfite ion.
Caption: Experimental workflow for the synthesis of pyridine-3-sulfinic acid.
Detailed Experimental Protocol
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Dissolution: Pyridine-3-sulfonyl chloride is dissolved in a suitable solvent mixture, often aqueous acetone or ethanol, to ensure homogeneity.
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Reduction: A solution of sodium sulfite in water is added dropwise to the stirred solution of pyridine-3-sulfonyl chloride at a controlled temperature, typically between 0 and 25 °C.
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Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is carefully acidified with a mineral acid (e.g., hydrochloric acid). This protonates the sulfinate salt, causing the less soluble pyridine-3-sulfinic acid to precipitate.
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Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Part 3: Chemical Reactivity and Stability
The reactivity of pyridine-3-sulfinic acid is dominated by the sulfinic acid moiety and influenced by the electron-withdrawing nature of the pyridine ring.
Key Reactions
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Oxidation: Sulfinic acids are readily oxidized to the corresponding sulfonic acids. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate. The resulting pyridine-3-sulfonic acid is a stable and highly water-soluble compound.[6]
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Disproportionation: In the absence of other reagents, sulfinic acids can undergo disproportionation, particularly upon heating, to yield a mixture of the corresponding sulfonic acid and a thiosulfonate.
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Reaction with Alkyl Halides: The sulfinate anion, formed by deprotonation of the sulfinic acid, is a good nucleophile. It can react with alkyl halides to form sulfones, which are an important class of compounds in medicinal chemistry.
Caption: Key reactions of pyridine-3-sulfinic acid.
Stability and Storage
Pyridine-3-sulfinic acid is a relatively stable solid under ambient conditions. However, it is hygroscopic and sensitive to light.[1][3] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[3][5][7] It is incompatible with strong oxidizing agents.[7]
Part 4: Applications in Research and Development
Pyridine-3-sulfinic acid serves as a valuable building block in organic synthesis and drug discovery.
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Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The sulfinic acid group can be converted into sulfones and sulfonamides, which are important pharmacophores known for their diverse biological activities. It is used as an intermediate in the synthesis of drugs like pyridostigmine.[5]
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Materials Science: As a structural analogue of nicotinic acid, it has been investigated for its effects on cholesterol synthesis.[6] It is also used as an addition agent in electroplating processes to improve the deposition behavior in electroplating baths.[8][9]
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Synthetic Intermediate: It is a precursor for the synthesis of other reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride.[1]
Conclusion
Pyridine-3-sulfinic acid is a versatile chemical entity with a well-defined structure and a rich profile of chemical reactivity. Its importance as a synthetic intermediate, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for any researcher or scientist aiming to leverage its potential in their work.
References
- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
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PubChem. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. National Center for Biotechnology Information. Available from: [Link]
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PrepChem.com. Synthesis of pyridine-3-sulfonic acid. Available from: [Link]
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Malpan. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S. Available from: [Link]
- Google Patents. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
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Emco Chemicals. Pyridine-3-sulfonic Acid | CAS 636-45-9. Available from: [Link]
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ChemBK. Pyridine-3-sulfonic acid for synthesis. Available from: [Link]
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